molecular formula C14H12N4OS2 B6500463 3-{[4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 847400-06-0

3-{[4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B6500463
CAS No.: 847400-06-0
M. Wt: 316.4 g/mol
InChI Key: BSGWOPPYEQTAQW-UHFFFAOYSA-N
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Description

The compound 3-{[4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is an organic chemical of significant interest in various fields, ranging from medicinal chemistry to industrial applications. Characterized by its unique benzothiazolone structure fused with a triazole ring, this compound offers a wide array of chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves a multi-step reaction sequence. The preparation starts with the formation of the benzothiazolone core, followed by the introduction of the triazole ring. Common reagents include hydrazines, acetylenes, sulfur sources, and various catalysts under controlled conditions of temperature and pressure.

Industrial Production Methods: On an industrial scale, the production of this compound might employ catalytic methods to enhance yield and efficiency. High-throughput synthesis techniques and optimization of reaction parameters ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes a variety of reactions, including oxidation, reduction, and substitution. It is particularly reactive due to its multiple functional groups that participate in diverse chemical processes.

Common Reagents and Conditions: Typical reagents involved in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Conditions may vary from mild to extreme depending on the desired reaction pathway and products.

Major Products: The primary products formed from these reactions can vary, but typically include derivatives where the triazole or benzothiazolone rings are functionalized, offering opportunities for further chemical manipulation and application.

Scientific Research Applications

In chemistry, the compound is used as a versatile building block for synthesizing novel materials. In biology and medicine, it exhibits significant pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Industrially, its derivatives are explored for use in the development of advanced materials and chemical processes.

Mechanism of Action

The compound's mechanism of action largely depends on its target application. For example, in a biological context, it interacts with specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects. The molecular targets could include DNA, proteins, or cellular membranes, influencing various biochemical pathways.

Comparison with Similar Compounds

When compared to other compounds like 3-{[4-methyl-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazole or similar triazole-benzothiazolone derivatives, this compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-methyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-3-8-20-13-16-15-12(17(13)2)9-18-10-6-4-5-7-11(10)21-14(18)19/h1,4-7H,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGWOPPYEQTAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC#C)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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